Product packaging for Methyl 4-methylpicolinate(Cat. No.:CAS No. 13509-13-2)

Methyl 4-methylpicolinate

Cat. No.: B080786
CAS No.: 13509-13-2
M. Wt: 151.16 g/mol
InChI Key: QHZGJQWANGVCLB-UHFFFAOYSA-N
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Description

Methyl 4-methylpicolinate is a high-purity chemical intermediate of significant value in medicinal chemistry and organic synthesis. This compound features a picolinate core, a privileged scaffold in drug discovery, which is further functionalized with a methyl ester and a methyl group at the 4-position. The methyl ester serves as a versatile handle for further synthetic transformations, most notably as an electrophile in nucleophilic substitution reactions or a precursor to carboxylic acids, hydrazides, and amides via hydrolysis or aminolysis. The 4-methyl substituent can influence the electron density of the pyridine ring and provide a site for further functionalization, such as benzylic bromination. Researchers utilize this compound primarily in the synthesis of complex molecules, including potential active pharmaceutical ingredients (APIs), particularly those targeting kinase inhibition, and in the development of ligands for catalysis and metal-organic frameworks (MOFs). Its mechanism of action in research settings is defined by its role as a building block; it incorporates the picolinamide or picolinic acid moiety into target structures, a motif known for its ability to form key hydrogen bonds and coordinate with metals, often enhancing the biological activity or physical properties of the final compound. This reagent is offered with comprehensive analytical data (NMR, HPLC, MS) to ensure batch-to-batch consistency and support rigorous research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B080786 Methyl 4-methylpicolinate CAS No. 13509-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-4-9-7(5-6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZGJQWANGVCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448302
Record name Methyl 4-methylpicolinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13509-13-2
Record name Methyl 4-methylpicolinate
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Record name Methyl 4-methylpicolinate
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Advanced Synthetic Methodologies for Methyl 4 Methylpicolinate and Its Derivatives

Regioselective Functionalization of Pyridine (B92270) Rings

The precise functionalization of the pyridine ring is a cornerstone of modern heterocyclic chemistry. For the synthesis of methyl 4-methylpicolinate, this often involves the selective activation of a specific position on the molecule, allowing for the controlled introduction of desired chemical moieties.

Deprotonation Strategies for Methyl-Substituted Picolinates

The acidity of the protons on the methyl group at the 4-position of the pyridine ring allows for regioselective deprotonation using a strong, non-nucleophilic base. This approach, known as lateral metalation, generates a nucleophilic carbanion that can then react with various electrophiles. The choice of base is critical to avoid competing nucleophilic addition to the electron-deficient pyridine ring.

Lithium diisopropylamide (LDA) is a commonly employed base for such transformations. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to ensure the stability of the resulting lithiated intermediate. The bulky nature of LDA minimizes nucleophilic attack on the pyridine ring, favoring the abstraction of a proton from the 4-methyl group. The ester functionality at the 2-position can influence the reactivity and stability of the intermediate, making careful control of reaction conditions paramount.

The interaction of 4-methylpyridine (B42270) with organolithium reagents like n-butyllithium can result in a mixture of the desired laterally metalated product and a 1,2-nucleophilic addition product. rsc.org However, the use of sterically hindered amide bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can significantly enhance the selectivity for deprotonation of the methyl group.

Table 1: Comparison of Bases for Deprotonation of 4-Methylpyridine Derivatives

BasePredominant ReactionComments
n-ButyllithiumMixture of lateral metalation and nucleophilic additionLess selective for deprotonation of the methyl group. rsc.org
Lithium Diisopropylamide (LDA)Lateral metalationSterically hindered, favoring proton abstraction.
Lithium 2,2,6,6-tetramethylpiperidide (LTMP)Lateral metalationVery bulky, highly selective for proton abstraction.

Electrophilic Quenching in this compound Synthesis

Once the lithiated intermediate of a 4-methylpicolinate derivative is generated, it can be "quenched" with a suitable electrophile to introduce a new functional group. In the context of synthesizing derivatives of this compound, this carbanion can be reacted with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to introduce an additional alkyl group onto the 4-methyl position, yielding a 4-ethylpicolinate derivative.

The success of the electrophilic quench depends on the reactivity of both the lithiated pyridine and the electrophile. The reaction is typically performed at low temperatures to control reactivity and minimize side reactions. A general representation of this two-step process is the deprotonation of a methyl-substituted picolinate (B1231196) followed by the introduction of an electrophile (E+).

Targeted Substituent Incorporation Techniques

The synthesis of this compound can also be achieved by constructing the molecule from precursors that already contain the necessary substituents or can be readily converted to them.

Preparation from Lutidine Isomers

A viable route to this compound involves the selective oxidation of one of the methyl groups of 2,4-lutidine (2,4-dimethylpyridine) to a carboxylic acid, followed by esterification. The key challenge in this approach is the regioselective oxidation of the 2-methyl group while leaving the 4-methyl group intact. The methyl group at the 2-position is generally more susceptible to oxidation due to its proximity to the ring nitrogen.

Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO4) or nitric acid, under controlled conditions. The resulting 4-methylpicolinic acid can then be esterified to this compound using standard methods, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) or conversion to the acyl chloride followed by treatment with methanol. Biocatalytic approaches using enzymes like xylene monooxygenase have also shown promise in the selective oxidation of methyl groups on pyridine rings, offering a more environmentally benign alternative. rsc.org

Table 2: Oxidation of Lutidine Isomers

Starting MaterialOxidizing AgentProduct
2,4-LutidineKMnO4 (controlled)4-Methylpicolinic Acid
2,6-LutidineKMnO4Pyridine-2,6-dicarboxylic acid

Synthesis via Aminopyridine Precursors

Another synthetic strategy utilizes aminopyridine derivatives as starting materials. For instance, methyl 4-aminopicolinate can serve as a precursor to this compound. prepchem.comsigmaaldrich.com The conversion of the amino group to a methyl group can be accomplished through a multi-step sequence.

One potential pathway involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt. This reactive intermediate can then be subjected to a variety of transformations. For instance, a Meerwein arylation-type reaction or a Sandmeyer-type reaction could potentially be adapted to introduce a methyl group, although this is a less common transformation. A more conventional approach would involve the conversion of the diazonium salt to a halide (e.g., using a Sandmeyer reaction with CuCl or CuBr) followed by a cross-coupling reaction to introduce the methyl group.

Derivatization from Related Picolinate Esters

The synthesis of this compound can also be achieved by modifying other picolinate esters that possess a suitable functional group at the 4-position. A particularly useful precursor is a methyl 4-halopicolinate, such as methyl 4-chloropicolinate. The halogen atom can be replaced by a methyl group through a transition-metal-catalyzed cross-coupling reaction.

Commonly used methods include the Suzuki coupling, which employs a boronic acid or ester (e.g., methylboronic acid) and a palladium catalyst, or the Stille coupling, which utilizes an organotin reagent (e.g., tetramethyltin). These reactions offer a high degree of functional group tolerance and are widely used in the synthesis of substituted aromatic and heteroaromatic compounds. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Table 3: Cross-Coupling Reactions for Methylation of Methyl 4-Halopicolinate

Reaction NameMethyl SourceCatalyst
Suzuki CouplingMethylboronic acidPalladium complex
Stille CouplingTetramethyltinPalladium complex

Oxidative Esterification Approaches

The direct synthesis of this compound from the readily available starting material 4-methylpyridine (also known as 4-picoline or γ-picoline) represents an efficient strategy. wikipedia.org This transformation can be conceptualized as a two-stage process involving the oxidation of the benzylic methyl group followed by esterification. While a single-step oxidative esterification is sought after, a highly effective approach involves an initial gas-phase catalytic oxidation of 4-methylpyridine to yield isonicotinic acid, which is then subjected to standard esterification.

The gas-phase oxidation of 4-methylpyridine over modified vanadium oxide catalysts is a well-documented and effective method for producing isonicotinic acid. ijcce.ac.ir Vanadium pentoxide (V₂O₅) catalysts, often modified with promoters such as titanium dioxide (TiO₂) and tin dioxide (SnO₂), have demonstrated high activity and selectivity. ijcce.ac.ir These promoters can create a synergistic effect, enhancing the catalyst's performance by increasing the proton affinity of the vanadyl oxygen, which facilitates the deprotonation of the methyl group on the substrate. ijcce.ac.ir The reaction proceeds by passing a mixture of 4-methylpyridine and air over the heated catalyst bed. ijcce.ac.ir

Table 1: Catalytic Vapor-Phase Oxidation of 4-Methylpyridine

Following the oxidation, the resulting isonicotinic acid is converted to its methyl ester, this compound. This is typically achieved through Fischer esterification, where the carboxylic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). This equilibrium-driven reaction is pushed toward the product by using the alcohol as the solvent.

Sequential Modification Protocols for Complex Analogs (e.g., Methyl 5-((cinnamoyloxy)methyl)picolinate)

The synthesis of more elaborate derivatives, such as Methyl 5-((cinnamoyloxy)methyl)picolinate, requires a multi-step approach that relies on the selective modification of a suitable pyridine precursor. A logical starting point for such a synthesis is a difunctional pyridine, like Dimethyl pyridine-2,5-dicarboxylate (B1236617), which is commercially available. sigmaaldrich.comfishersci.ca The strategy involves the esterification of the parent dicarboxylic acid, selective reduction of one ester group to a primary alcohol, and subsequent acylation of the alcohol.

The preparation of pyridine esters, including the diester starting material Dimethyl pyridine-2,5-dicarboxylate, from the corresponding carboxylic acids is a fundamental transformation. One common method involves treating the carboxylic acid (e.g., pyridine-2,5-dicarboxylic acid) with thionyl chloride (SOCl₂) to form the acyl chloride intermediate. This highly reactive species is then quenched with methanol to yield the desired methyl ester. Alternatively, the aforementioned Fischer esterification provides a direct, albeit equilibrium-limited, route from the carboxylic acid to the ester using an acid catalyst and excess alcohol.

A key challenge in this synthetic sequence is the selective reduction of one of the two methyl ester groups of Dimethyl pyridine-2,5-dicarboxylate to a hydroxymethyl group, yielding Methyl 5-(hydroxymethyl)picolinate. The two ester groups exhibit different electronic environments, which can be exploited for selective reduction. The C5 ester is generally more susceptible to nucleophilic attack by a hydride reagent than the C2 ester, which is alpha to the ring nitrogen.

This chemoselective reduction can be accomplished using controlled amounts of a mild reducing agent at low temperatures. Reagents such as lithium borohydride (B1222165) (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) are often employed for such transformations. By carefully controlling the stoichiometry (e.g., using approximately one equivalent of the hydride reagent) and maintaining a low reaction temperature (e.g., -78 °C), it is possible to preferentially reduce the more reactive ester group while leaving the other intact. This approach affords the crucial intermediate, Methyl 5-(hydroxymethyl)picolinate.

The final step in the synthesis of the target analog is the acylation of the primary alcohol in Methyl 5-(hydroxymethyl)picolinate with cinnamic acid. This esterification can be performed using several methods. One approach is to convert cinnamic acid to its more reactive acyl chloride, cinnamoyl chloride, using a reagent like thionyl chloride. The cinnamoyl chloride is then reacted with Methyl 5-(hydroxymethyl)picolinate, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the HCl byproduct.

Alternatively, a direct coupling of cinnamic acid with the alcohol can be achieved using a coupling agent. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly effective method for forming esters under mild conditions. This reaction proceeds by activating the carboxylic acid with DCC, which is then susceptible to nucleophilic attack by the alcohol, leading to the formation of Methyl 5-((cinnamoyloxy)methyl)picolinate.

Table 2: Compound Names Mentioned in the Article

Elucidation of Reactivity Profiles and Reaction Mechanisms

Nucleophilic and Electrophilic Transformations at the Pyridine (B92270) Core

The reactivity of methyl 4-methylpicolinate and its derivatives is characterized by the interplay between the electron-withdrawing ester group and the inherent electronic properties of the pyridine ring. Halogenated analogs, in particular, serve as versatile intermediates for a variety of transformations, enabling the introduction of diverse functional groups through substitution and coupling reactions.

Halogen atoms on the pyridine ring, such as the bromine in methyl 4-bromo-6-methylpicolinate, act as effective leaving groups in nucleophilic aromatic substitution reactions. The position of the halogen and the nature of the nucleophile are critical factors in determining the reaction's feasibility and outcome.

The bromine atom at the 4-position of methyl 4-bromo-6-methylpicolinate is susceptible to displacement by various nucleophiles, including amines and thiols. These reactions typically proceed under conditions that facilitate nucleophilic aromatic substitution. The primary product of the reaction with an amine is a secondary amine, which can potentially undergo further reaction. youtube.com Similarly, thiols, which are excellent nucleophiles, can displace the halide to form thioethers. nih.gov The reaction mechanism involves the nucleophilic attack of the amine or thiol on the carbon atom bearing the halogen, followed by the expulsion of the bromide ion.

Table 1: Nucleophilic Substitution Reactions

ReactantNucleophileProduct TypeGeneral Conditions
Methyl 4-bromo-6-methylpicolinateAmines (R-NH₂)4-amino-6-methylpicolinate derivativesAppropriate solvent and temperature
Methyl 4-bromo-6-methylpicolinateThiols (R-SH)4-thioether-6-methylpicolinate derivativesBase, appropriate solvent

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and halogenated picolinates are excellent substrates for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. yonedalabs.comlibretexts.org Halogenated methyl picolinates, such as methyl 4-bromo-6-methylpicolinate, can effectively participate as the organic halide partner in these reactions.

The reaction typically involves a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), an aryl or vinyl boronic acid, and a base such as potassium carbonate. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgwwjmrd.com The steric hindrance from the methyl group at the 6-position may influence the reaction rates compared to unsubstituted analogs.

Table 2: Example of Suzuki-Miyaura Coupling Conditions

SubstrateCoupling PartnerCatalystBaseSolventTemperature
Methyl 4-bromo-6-methylpicolinateArylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane:H₂O (1:1)80°C

The Stille coupling reaction provides another efficient route for C-C bond formation, involving the reaction of an organostannane (organotin compound) with an organic electrophile, catalyzed by palladium. thermofisher.comwikipedia.org Halogenated pyridines are suitable electrophiles for this reaction. libretexts.org The key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture and their tolerance of a wide variety of functional groups, including esters. thermofisher.com

The mechanism is similar to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org A halogenated methyl picolinate (B1231196) would first undergo oxidative addition to the Pd(0) catalyst. In the subsequent transmetalation step, the organic group from the organotin reagent is transferred to the palladium complex, displacing the halide. The final reductive elimination step forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst. libretexts.org

The ester group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols. libretexts.orgucalgary.ca The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group to form an intermediate aldehyde. Since aldehydes are more reactive towards reduction than esters, the aldehyde is immediately reduced by a second equivalent of the hydride to form the primary alcohol upon acidic workup. ucalgary.ca

It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce esters to alcohols. youtube.com Therefore, LiAlH₄ is the reagent of choice for this particular transformation. ucalgary.ca

Reduction of the Ester Functional Group

Hydride-Mediated Reduction to Alcohol Derivatives

The ester functional group in this compound is susceptible to reduction by hydride-based reducing agents, yielding the corresponding primary alcohol, (4-methylpyridin-2-yl)methanol. The choice of reducing agent is crucial and determines the reaction conditions and compatibility with other functional groups.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of readily reducing esters to primary alcohols. mdpi.comijcce.ac.ir The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). mdpi.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde, which is then protonated upon acidic workup to afford the primary alcohol. rsc.org

Sodium borohydride (NaBH₄) is a milder reducing agent and is generally unreactive towards esters under standard conditions (e.g., in methanol (B129727) or ethanol). nih.gov However, its reactivity can be enhanced by the addition of certain additives or by changing the solvent. For instance, the use of NaBH₄ in combination with Lewis acids like aluminum chloride or in specific solvent systems can facilitate the reduction of esters. google.comucc.ie The combination of sodium borohydride with methanol in THF at elevated temperatures has been shown to be an effective system for the reduction of aromatic methyl esters to their corresponding alcohols. mdpi.com

The following table summarizes typical conditions for the hydride-mediated reduction of picolinate esters.

Reducing AgentSolventTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THFAnhydrous, 0 °C to refluxPrimary Alcohol
Sodium Borohydride (NaBH₄)Methanol/THFRefluxPrimary Alcohol
Sodium Borohydride / AlCl₃DiglymeElevated temperaturePrimary Alcohol

Side Chain Functionalization and Methyl Group Reactivity

The methyl group at the 4-position of the pyridine ring offers a site for various chemical transformations, enabling the elaboration of the molecule's structure.

Anionic Chemistry of Methyl-Substituted Pyridines

The protons of the methyl group on a pyridine ring are weakly acidic and can be removed by strong bases to generate a nucleophilic carbanion, often referred to as a picolyl anion.

Strong organolithium bases, such as n-butyllithium (n-BuLi), are commonly used to deprotonate the methyl group of 4-methylpyridine (B42270) (4-picoline). researchgate.net This reaction, known as lateral metalation, generates a (4-pyridinylmethyl)lithium species. However, the reaction of n-BuLi with 4-methylpyridine can be complex, with competitive 1,2-nucleophilic addition to the pyridine ring also occurring. researchgate.net The choice of solvent and the presence of coordinating agents like tetramethylethylenediamine (TMEDA) can influence the outcome of the reaction, favoring deprotonation. researchgate.net Reactions are typically conducted at low temperatures, such as -78 °C, in solvents like THF to minimize side reactions. researchgate.net

Hindered strong bases, such as potassium hexamethyldisilazide (KHMDS), are also effective for the deprotonation of activated methyl groups. KHMDS is known to be a preferred reagent for the methyl deprotonation of 1-methyl-4-pyridones, proceeding smoothly at -78 °C. mdpi.com This suggests its potential applicability for the deprotonation of the methyl group in this compound, offering a strong, non-nucleophilic base option.

The table below provides an overview of bases used for the deprotonation of methyl-substituted pyridines.

BaseSolventTypical TemperatureNotes
n-Butyllithium (n-BuLi)THF, Diethyl ether-78 °CCan lead to a mixture of deprotonation and nucleophilic addition products. researchgate.net
n-BuLi / TMEDATHF, Hexane (B92381)-78 °CTMEDA can enhance the rate of metalation. researchgate.net
Potassium Hexamethyldisilazide (KHMDS)THF-78 °CA strong, non-nucleophilic base. mdpi.com

The picolyl anion generated from the deprotonation of the methyl group is a potent nucleophile and can react with a variety of electrophiles to form new carbon-carbon bonds. mdpi.com

Reaction with Aldehydes and Ketones: The lithiated species readily adds to the carbonyl group of aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. nih.govrsc.org This reaction is a fundamental method for carbon chain extension and the introduction of hydroxyl functionality.

Reaction with Alkylating Reagents: Alkylation of the picolyl anion can be achieved using primary alkyl halides. nitrkl.ac.inrsc.org This substitution reaction extends the alkyl side chain of the pyridine ring. The reaction proceeds via an Sₙ2 mechanism, where the acetylide anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. nitrkl.ac.inrsc.org

The following table illustrates the types of products obtained from the reaction of the picolyl anion with various electrophiles.

ElectrophileProduct Type
Aldehyde (R-CHO)Secondary Alcohol
Ketone (R₂C=O)Tertiary Alcohol
Primary Alkyl Halide (R-X)Extended Alkyl Chain

Oxidative Transformations of Alkyl Pyridine Side Chains

The methyl group of 4-methylpyridine derivatives can be oxidized to afford higher oxidation state functional groups, such as aldehydes or carboxylic acids. The product obtained often depends on the oxidant and the reaction conditions employed.

One of the most common methods for the oxidation of alkylpyridines is the use of potassium permanganate (B83412) (KMnO₄), which typically converts the methyl group to a carboxylic acid. google.comwikipedia.org The reaction of 4-picoline with KMnO₄ yields isonicotinic acid. wikipedia.org

Gas-phase catalytic oxidation provides an alternative route. Using vanadium-based catalysts (e.g., V₂O₅-TiO₂) and air as the oxidant, 4-methylpyridine can be converted to pyridine-4-carbaldehyde and isonicotinic acid. ijcce.ac.irijcce.ac.irresearchgate.net The selectivity towards the aldehyde or the acid can be controlled by modifying the catalyst and adjusting the reaction temperature. ijcce.ac.irijcce.ac.ir

Electrochemical methods have also been developed for the oxidation of 4-picoline. Indirect electrooxidation using an in-situ generated Co(III) acetate (B1210297) mediator can yield pyridine-4-aldehyde diacetate. researchgate.net Electro-catalytic oxidation with a Ru(IV) complex has been shown to convert 4-picoline to isonicotinic acid. scispace.com

A summary of oxidative transformations is presented below.

Reagent/MethodProduct
Potassium Permanganate (KMnO₄)Isonicotinic Acid
Catalytic Gas-Phase Oxidation (e.g., V-Ti-O catalyst, air)Pyridine-4-carbaldehyde, Isonicotinic Acid
Indirect Electrochemical Oxidation (Co(III) acetate)Pyridine-4-aldehyde diacetate
Electro-catalytic Oxidation (Ru(IV) complex)Isonicotinic Acid

Continuous Flow Methodologies in Picolinate Ester Chemistry

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and potential for automation and scalability. springernature.com These methodologies are increasingly being applied to the chemistry of pyridine derivatives.

The synthesis of various pyridine derivatives has been successfully translated to continuous flow systems. For example, the N-oxidation of pyridines using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide has been demonstrated to be a safe and highly efficient process. organic-chemistry.org

Organolithium chemistry, including the lithiation of pyridines, is particularly well-suited for continuous flow processing. The use of flow reactors allows for precise control of the low temperatures required for these reactions and minimizes the risks associated with handling pyrophoric reagents on a large scale. ucc.ie Continuous flow has been utilized for the divergent lithiation of dihalopyridines, showcasing the ability to selectively trap lithiated intermediates with very short residence times. nih.gov

Furthermore, the synthesis of esters, including β-amino acid esters, has been achieved using enzyme-catalyzed reactions in continuous flow microreactors. mdpi.com This highlights the versatility of flow chemistry in accommodating various reaction types, including biocatalysis, for ester synthesis. The principles demonstrated in these examples can be logically extended to the synthesis and transformations of picolinate esters like this compound, suggesting that flow methodologies can offer safer, more efficient, and scalable routes for its reduction, side-chain functionalization, and other reactions.

Aminolysis Reactions of Methyl Esters with Ammonia (B1221849)

The reaction of methyl esters with ammonia, a process known as aminolysis or more specifically ammonolysis, is a fundamental method for the synthesis of primary amides. wikipedia.org This nucleophilic acyl substitution reaction involves the displacement of the methoxy group (-OCH3) of the ester by an amino group (-NH2) from ammonia. The general mechanism for the aminolysis of an ester proceeds via a nucleophilic addition-elimination pathway. chemistrysteps.com

The reaction is initiated by the nucleophilic attack of the ammonia molecule on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. chemistrysteps.compearson.com Subsequently, this intermediate collapses, expelling the methoxide ion as a leaving group and forming the amide product. chemistrysteps.com

A computational study on acetic acid-catalyzed ester aminolysis suggests that a concerted acyl substitution mechanism, where the formation of the C-N bond and the cleavage of the C-O bond occur concurrently, can also be a viable pathway. rhhz.net This concerted mechanism avoids the formation of a distinct tetrahedral intermediate. rhhz.net

In the context of picolinate esters, the reactivity in aminolysis is influenced by the electronic properties of the pyridine ring. Research on the direct aminolysis of methyl picolinate, a compound structurally similar to this compound, highlights the challenges and reaction dynamics. rsc.orgresearchgate.net The use of ammonia presents specific challenges due to its limited solubility in many organic solvents and the difficulties in handling it as a gas. researchgate.net To overcome these issues, solutions of ammonia in methanol are often employed. rsc.org

The proposed reaction mechanism for the ammonolysis of a methyl picolinate derivative involves the nucleophilic attack of ammonia on the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of methanol to yield the corresponding picolinamide. The reaction progress for the aminolysis of methyl picolinate has been monitored using techniques like NMR analysis. researchgate.net

A study on the ammonolysis of various bioderived esters indicated that the presence of activating groups, such as conjugation, can significantly increase the reaction rate. nih.gov While the 4-methyl group in this compound is an electron-donating group, its effect on the reactivity of the ester towards aminolysis with ammonia would be a factor to consider in detailed kinetic studies.

The table below summarizes the general steps involved in the aminolysis of a methyl ester with ammonia.

StepDescription
1. Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the ammonia molecule attacks the electrophilic carbonyl carbon of the methyl ester.
2. Formation of Tetrahedral Intermediate A tetrahedral intermediate is formed, where the carbonyl carbon is bonded to the original ester oxygen, the methoxy group, the pyridine ring, and the incoming amino group.
3. Proton Transfer (optional) A proton transfer may occur within the intermediate, often facilitated by solvent or other species.
4. Elimination of Leaving Group The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion as the leaving group.
5. Product Formation The primary amide, in this case, 4-methylpicolinamide, is formed.

Optimization Strategies for Reaction Efficiency and Scalability

Optimizing the aminolysis of this compound with ammonia is crucial for achieving high efficiency and enabling large-scale production. Key parameters that can be manipulated include the choice of ammonia source, temperature, pressure, reaction time, and the use of catalysts or additives. rsc.orgresearchgate.net

Ammonia Source: The form of ammonia used is a critical factor. Gaseous ammonia can be difficult to handle and dose accurately, while aqueous ammonia can introduce water, leading to undesirable hydrolysis of the ester. rsc.org Methanolic ammonia has been shown to be an effective alternative, circumventing the limitations of both gaseous and aqueous ammonia. rsc.org

Continuous Flow Technology: For process intensification and scalability, continuous flow reactors offer significant advantages over traditional batch processing. rsc.org A study on the aminolysis of methyl picolinate demonstrated a 40-fold increase in productivity using a custom-designed high-pressure, high-temperature continuous flow reactor compared to a batch process. rsc.org This technology allows for better control over reaction parameters and enhances safety. rsc.org

Bayesian Optimization: To efficiently navigate the multidimensional parameter space and find optimal reaction conditions with minimal experimentation, Bayesian optimization has emerged as a powerful tool. researchgate.netresearchgate.net This approach was successfully applied to the optimization of the aminolysis of methyl picolinate in a continuous flow system. rsc.org The initial parameter boundaries for optimization included ammonia equivalents, reaction time, and temperature. researchgate.net

Temperature and Pressure: The aminolysis of esters is often a slow reaction at room temperature. chemistrysteps.com Elevating the temperature can significantly increase the reaction rate. rsc.orgnih.gov In a continuous flow setup for methyl picolinate aminolysis, temperatures up to 200 °C and pressures up to 50 bar were explored to achieve efficient synthesis. rsc.org

Catalysis: While direct aminolysis can proceed without a catalyst, the use of catalysts can enhance reaction rates under milder conditions. For instance, 6-halo-2-pyridones have been shown to act as effective bifunctional Brønsted acid/base organocatalysts for ester aminolysis, activating both the ester and the amine. nih.gov

The following table presents a summary of parameters and their effects on the optimization of the aminolysis of a related methyl picolinate, which can serve as a guide for this compound.

ParameterStrategyRationale
Ammonia Source Use of methanolic ammoniaAvoids handling issues of gaseous ammonia and hydrolysis associated with aqueous ammonia. rsc.org
Reaction Technology Continuous flow reactorAllows for precise control of parameters, enhanced safety, and improved scalability and productivity. rsc.org
Optimization Method Bayesian OptimizationEfficiently identifies optimal reaction conditions with a reduced number of experiments. researchgate.netresearchgate.net
Temperature Elevated temperatures (e.g., up to 200 °C)Increases the reaction rate significantly. rsc.org
Pressure High pressure (e.g., up to 50 bar)Enables the use of elevated temperatures with volatile reagents like ammonia. rsc.org
Catalysis Use of organocatalysts (e.g., 6-halo-2-pyridones)Can accelerate the reaction under milder conditions through dual activation of reactants. nih.gov

By systematically exploring and optimizing these parameters, the efficiency and scalability of the synthesis of 4-methylpicolinamide from this compound and ammonia can be significantly improved.

Applications in Advanced Organic Synthesis and Materials Science

Methyl 4-Methylpicolinate as a Versatile Synthetic Building Block

The pyridine (B92270) scaffold is a ubiquitous motif in a vast array of functional organic molecules, including pharmaceuticals, agrochemicals, and functional materials. This compound serves as a valuable starting material for the synthesis of more complex molecules, leveraging the reactivity of both the pyridine ring and its substituents.

Construction of Complex Organic Molecules

While direct examples of the use of this compound in the total synthesis of complex natural products are not extensively documented, the principles of its reactivity can be inferred from related picolinate (B1231196) derivatives. For instance, halogenated picolinates, such as Methyl 4-bromo-6-methylpicolinate, are known to participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the connection of the picolinate core to various aryl or vinyl groups.

The presence of the methyl group at the 4-position in this compound can influence the electronic properties of the pyridine ring, potentially affecting the rates and outcomes of such coupling reactions. The ester functionality provides a handle for further transformations, such as reduction to an alcohol or conversion to an amide, further expanding the synthetic utility of the molecule.

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

TransformationReagents and ConditionsResulting Functional GroupPotential Application
HydrolysisAqueous acid or baseCarboxylic acidAmide bond formation, further functionalization
ReductionLithium aluminum hydride (LiAlH₄)Primary alcoholEther or ester formation, oxidation to aldehyde
AmidationAmine, heat or coupling agentAmideIntroduction of diverse substituents
C-H ActivationTransition metal catalystFunctionalized pyridine ringDirect introduction of new C-C or C-X bonds

Precursors for Heterocyclic Systems

The pyridine ring of this compound can serve as a foundational element for the construction of more elaborate heterocyclic systems. Fused bicyclic and polycyclic aromatic systems containing a pyridine ring are of significant interest due to their diverse biological activities and applications in materials science.

One potential application is in the synthesis of pyridopyrimidines, a class of compounds with a wide range of pharmacological activities, including kinase inhibition. nih.govnih.gov The synthesis of such systems often involves the annulation of a pyrimidine (B1678525) ring onto a pre-existing pyridine derivative. The functional groups of this compound could be strategically manipulated to facilitate such cyclization reactions. For example, the methyl group could undergo oxidation to a carboxylic acid, which, in conjunction with the ester group, could be used to build the pyrimidine ring.

Role in Coordination Chemistry and Metallosupramolecular Assemblies

The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group in this compound make it an excellent candidate as a ligand for the formation of metal complexes and the construction of metallosupramolecular assemblies.

Ligand Design for Metal Complexes

Picolinate-based ligands are well-known for their ability to form stable chelate complexes with a variety of metal ions. researchgate.net The coordination typically occurs through the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered ring. In this compound, the ester group can also participate in coordination, although this is less common.

The presence of the methyl group at the 4-position can influence the properties of the resulting metal complexes in several ways:

Steric Effects: The methyl group can introduce steric hindrance around the metal center, influencing the coordination geometry and the accessibility of the metal ion to other molecules.

Electronic Effects: The electron-donating nature of the methyl group can increase the electron density on the pyridine ring, thereby enhancing the Lewis basicity of the nitrogen atom and strengthening the metal-ligand bond.

These subtle modifications in ligand design can have a profound impact on the physical and chemical properties of the metal complexes, such as their color, magnetic properties, and catalytic activity. Studies on related 4-picoline (4-methylpyridine) complexes have shown a variety of coordination environments, from octahedral to square-pyramidal and tetrahedral, depending on the metal ion and other coordinating ligands. nih.gov

Table 2: Potential Coordination Modes of this compound

Coordination ModeDonating AtomsResulting Chelate Ring Size
BidentatePyridine Nitrogen, Carbonyl Oxygen5-membered
MonodentatePyridine Nitrogen-

Pseudopolymorphism in Metal(II) Complexes of Substituted Picolinates

Pseudopolymorphism is the phenomenon where a compound exists in different crystalline forms due to the presence of solvent molecules in the crystal lattice. This phenomenon is of great interest in materials science as it can significantly affect the properties of a material, such as its solubility, stability, and color.

While there are no specific studies on pseudopolymorphism in metal complexes of this compound, research on the closely related 6-methylpicolinate ligand provides valuable insights. A study on Nickel(II) complexes with 6-methylpicolinic acid revealed the existence of two pseudopolymorphs: a dihydrate and an anhydrous form. These forms exhibited different hydrogen-bonding networks and thermal stabilities.

It is plausible that metal complexes of this compound could also exhibit pseudopolymorphism. The presence of the methyl group at the 4-position could influence the packing of the molecules in the crystal lattice and the inclusion of solvent molecules. The study of such phenomena is crucial for the rational design of crystalline materials with desired properties. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are powerful tools for characterizing the thermal stability and decomposition pathways of such complexes. orientjchem.orgaristonpubs.comresearchgate.net

Investigation of Biological and Biomedical Research Potentials

Medicinal Chemistry Applications

Methyl 4-methylpicolinate serves as a valuable scaffold and intermediate in the design and synthesis of novel therapeutic agents. Its chemical structure, featuring a methyl-substituted pyridine (B92270) ring with a methyl ester at the 2-position, offers versatile opportunities for modification and incorporation into more complex molecular architectures.

Design and Synthesis of Enzyme Inhibitors

Picolinic acid and its derivatives have a well-documented history as effective enzyme inhibitors. nih.govdovepress.comresearchgate.net The structural backbone of these compounds allows for interactions with the active sites of various enzymes, leading to the modulation of their catalytic activity. For instance, derivatives of picolinic acid have been synthesized and evaluated as inhibitors of dopamine (B1211576) β-monooxygenase, an enzyme involved in the biosynthesis of norepinephrine. nih.gov The design of these inhibitors often involves modifying the substituents on the pyridine ring to optimize binding affinity and selectivity. nih.gov While direct studies on this compound as an enzyme inhibitor are not extensively documented, its structural similarity to known picolinic acid-based inhibitors suggests its potential as a starting point for the development of novel enzyme-targeted therapeutics.

A notable example of a picolinic acid-derived enzyme inhibitor is Verubecestat, a BACE2 inhibitor that has been investigated in clinical trials. dovepress.com

Development of Receptor Ligands

The pyridine scaffold is a common feature in ligands designed to interact with a variety of cellular receptors. Picolinamide derivatives, which can be synthesized from methyl picolinate (B1231196) precursors, have been investigated as high-affinity ligands for receptors such as the metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4). nih.gov The synthesis of these ligands often involves the chemical modification of the picolinic acid backbone to achieve desired pharmacological properties. nih.gov The 4-methyl group in this compound can influence the steric and electronic properties of the molecule, potentially leading to specific interactions with receptor binding pockets. This makes it an attractive candidate for the development of selective receptor modulators for various therapeutic targets.

Utility as Precursors for Biologically Active Compounds

Methyl picolinate and its analogs are widely regarded as versatile intermediates in the synthesis of pharmaceuticals. guidechem.comchemicalbook.com The ester functional group can be readily converted into other functionalities, such as amides or hydrazides, which are common in drug molecules. Furthermore, the pyridine ring can undergo various chemical transformations to build more complex heterocyclic systems. For example, 4-methyl-2-picolinic acid, the precursor to this compound, is used as a starting material for the synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, a component of more complex molecules. google.com The synthesis of novel N-methylpicolinamide-4-thiol derivatives with potential antitumor activity also highlights the utility of picolinic acid derivatives as precursors. mdpi.com Similarly, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for highly active narcotic analgesics, demonstrates the importance of related structures in pharmaceutical synthesis. researchgate.net

Mechanisms of Biological Action at the Molecular Level

Understanding the molecular interactions of a compound is crucial for elucidating its biological effects. Research into the mechanisms of action of picolinate derivatives has provided insights into their potential therapeutic applications.

Enzyme Activation and Modification Processes (e.g., Choline Acetyltransferase, Horse Liver Alcohol Dehydrogenase)

Table 1: Effect of Methyl Picolinimidate on the Kinetic Parameters of Horse Liver Alcohol Dehydrogenase

ParameterNative EnzymePicolinimidylated EnzymeFold Change
Michaelis Constant (NADH)-12- to 53-fold largerIncrease
Michaelis Constant (NAD+)-12- to 53-fold largerIncrease
Turnover Number-12- and 30-fold largerIncrease

Data sourced from a study on the enhancement of Horse Liver Alcohol Dehydrogenase activity. strategian.comsemanticscholar.org

Antiprotozoal Activities and Targets

Picolinic acid has demonstrated antimicrobial properties, and its potential in combination with existing antiprotozoal drugs has been explored. nih.govnih.gov Studies have shown that picolinic acid can potentiate the activity of the antiprotozoal drug quinacrine (B1676205) against the Mycobacterium avium complex, an opportunistic pathogen. nih.govnih.gov Although not a protozoan, this research indicates the potential for picolinic acid and its derivatives to interfere with microbial growth. Furthermore, picolinic acid and its sodium salt have shown antimicrobial activity against various microorganisms. The mechanism of action is thought to be related to its metal-chelating properties, which could disrupt essential metabolic processes in pathogens. While direct evidence of the antiprotozoal activity of this compound is yet to be established, the broader antimicrobial profile of the picolinic acid scaffold suggests that this is a promising area for future investigation.

Modulating Cellular Pathways (e.g., DNA Damage Signaling, Cellular Senescence Induction)

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including significant DNA damage. nih.govmdpi.com This process acts as a natural barrier to prevent the proliferation of damaged cells, thereby serving as a potent tumor-suppressing mechanism. nih.gov When DNA damage occurs, a complex signaling network known as the DNA Damage Response (DDR) is activated, which can ultimately lead to the induction of senescence. mdpi.com This established link between DNA damage and senescence has made the targeted induction of these pathways a promising strategy in cancer therapy. nih.govmdpi.com

Anti-Cancer Compound Development (e.g., 4,5-Diphenyl-2-methyl picolinate)

In the pursuit of new cancer therapeutics, researchers have investigated various N-heterocyclic compounds for their ability to induce cellular senescence. One notable example is 4,5-Diphenyl-2-methyl picolinate (DMP) , a derivative of the picolinate scaffold. nih.gov A study focused on gastric cancer, a malignancy with a relatively low survival rate, identified DMP as a potent agent against cancer cell growth from a library of 43 different compounds. nih.gov

The research demonstrated that DMP exerts its anticancer effects by causing an accumulation of DNA damage within the gastric cancer cells. This damage, in turn, activates the signaling pathways that lead to cellular senescence. nih.gov Both laboratory (in vitro) experiments using cancer cell lines and studies in animal (in vivo) models confirmed that DMP treatment inhibited tumor growth by promoting this DNA-damage signaling mechanism. nih.gov This positions DMP as a significant lead compound for developing anti-cancer drugs that function by inducing senescence. nih.gov

Interactive Table: Research Findings on 4,5-Diphenyl-2-methyl picolinate (DMP)
Finding CategoryObservationSignificanceReference
Primary Screening DMP showed the highest inhibitory effect on gastric cancer cell growth out of 43 N-heterocyclic compounds tested.Identifies DMP as a highly potent candidate for anti-cancer therapy. nih.gov
Mechanism of Action DMP treatment led to the induction of cellular senescence in gastric cancer cells.Reveals a key biological process targeted by the compound. nih.gov
Molecular Pathway The induced senescence was linked to the accumulation of DNA damage and activation of associated signaling pathways.Elucidates the specific molecular events responsible for the anti-proliferative effects. nih.gov
In Vivo Efficacy In a xenograft tumor mouse model, DMP treatment inhibited tumor growth by promoting DNA-damage signaling.Confirms the compound's anti-cancer activity in a living organism, supporting its therapeutic potential. nih.gov

Targeting Multifactorial Diseases (e.g., Cardiovascular Diseases)

Multifactorial diseases, such as cardiovascular disease, involve complex pathological processes and remain a leading cause of mortality worldwide. frontiersin.org The scientific community is actively exploring novel therapeutic strategies that can target the key enzymatic and signaling pathways driving these conditions. While some picolinate-containing compounds, like chromium picolinate, have been investigated for their effects on the cardiovascular system, the direct role of this compound in this area is not yet well-defined. nih.govnih.gov

Inhibition of Key Enzymes (e.g., MAPK, PCSK9, MPO, SIRT1, TNF-α)

A number of key enzymes and signaling proteins are recognized as critical mediators in the pathophysiology of cardiovascular diseases. The modulation of these targets is a central focus of modern drug development.

MAPK (Mitogen-activated protein kinase): These signaling cascades are integral to processes like cardiac hypertrophy and inflammation within the vascular system. nih.govportlandpress.comportlandpress.commdpi.comnih.gov

PCSK9 (Proprotein convertase subtilisin/kexin type 9): PCSK9 is a crucial regulator of cholesterol homeostasis. By promoting the degradation of LDL receptors, it increases circulating LDL cholesterol levels. Inhibition of PCSK9 is a validated strategy for treating hypercholesterolemia and reducing cardiovascular risk. nih.govfrontiersin.orgmdpi.comresearchgate.netnih.gov

MPO (Myeloperoxidase): This enzyme, released by activated leukocytes, contributes to oxidative stress and inflammation, playing a mechanistic role in the formation and destabilization of atherosclerotic plaques. nih.govdroracle.aiahajournals.orgnih.govmdpi.com

SIRT1 (Sirtuin 1): Unlike the others, SIRT1 is typically a target for activation rather than inhibition. SIRT1 activation is considered cardioprotective, as it helps defend against oxidative stress, inflammation, and cellular senescence in the vascular system. frontiersin.orgnih.govahajournals.orgresearchgate.netnih.gov

TNF-α (Tumor necrosis factor-alpha): This pro-inflammatory cytokine is a key mediator in the inflammatory processes that contribute to the development of atherosclerosis and heart failure. nih.govnih.govdovepress.comoup.comresearchgate.net

While these enzymes represent important therapeutic targets for cardiovascular and other multifactorial diseases, direct evidence linking this compound or its close derivatives to the inhibition or activation of these specific proteins is not yet established in scientific literature.

Agrochemical Research and Development

The picolinic acid framework, to which this compound belongs, is a significant scaffold in the agrochemical industry. These compounds have been successfully developed into products that address the critical need for effective weed management in global agriculture.

Intermediates for Pesticide and Herbicide Synthesis

Picolinic acid and its derivatives, known as picolinates, are a well-established and important class of synthetic auxin herbicides. nih.gov These herbicides mimic the natural plant hormone auxin, causing uncontrolled and disruptive growth in susceptible broadleaf weeds, which ultimately leads to their demise. unl.edu

The picolinate chemical structure serves as a valuable template for the discovery of new herbicidal molecules. nih.gov Prominent commercial herbicides have been developed from this chemical family, including:

Picloram

Clopyralid

Aminopyralid nih.gov

Halauxifen-methyl (marketed as Arylex™ active) nih.gov

Florpyrauxifen-benzyl (marketed as Rinskor™ active) nih.gov

The development of these compounds highlights the role of picolinate esters and acids as key intermediates in the synthesis of complex, high-value agrochemicals. nih.govinvasiveplantswesternusa.org Research continues to modify the picolinate core to create next-generation herbicides with improved efficacy and crop safety profiles. nih.gov For instance, the substitution of different chemical groups onto the picolinic acid ring is a strategy used to discover novel compounds with potent herbicidal activity. nih.gov

Advanced Analytical and Spectroscopic Characterization

Structural Elucidation Techniques

A variety of spectroscopic methods are employed to determine the precise molecular structure of Methyl 4-methylpicolinate.

¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl protons of the 4-methyl group, and the methyl protons of the ester group. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons will show characteristic splitting patterns (doublets and singlets) due to spin-spin coupling with adjacent protons.

Based on analogous compounds such as methyl picolinate (B1231196) and methyl 4-methylbenzoate, the predicted ¹H NMR spectral data are as follows:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.8 - 8.0d~5
H-57.2 - 7.4s-
H-68.5 - 8.7d~5
4-CH₃2.4 - 2.6s-
O-CH₃3.9 - 4.1s-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts are indicative of the hybridization and the nature of the attached atoms.

The predicted ¹³C NMR chemical shifts for this compound are detailed below:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2165 - 167
C-3124 - 126
C-4147 - 149
C-5121 - 123
C-6149 - 151
4-CH₃20 - 22
O-CH₃52 - 54
C=O165 - 167

FT-IR spectroscopy is utilized to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. A vibrational analysis of the related 4-Methyl Picolinic acid provides insight into the expected spectral features.

The characteristic IR absorption bands for this compound are predicted as follows:

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=O (ester)Stretching1720 - 1740
C=N (pyridine)Stretching1580 - 1610
C=C (pyridine)Stretching1450 - 1500
C-O (ester)Stretching1200 - 1300

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This allows for the calculation of the precise molecular formula. The predicted monoisotopic mass for this compound (C₈H₉NO₂) is 151.06332 Da. calpaclab.com

Predicted HRMS data for various adducts of this compound are presented in the table below. calpaclab.com

AdductPredicted m/z
[M+H]⁺152.07060
[M+Na]⁺174.05254
[M-H]⁻150.05604
[M]⁺151.06277

As of the latest available data, a single crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Therefore, detailed information regarding its crystal system, space group, and precise bond lengths and angles is not available. Such a study would be invaluable for definitively confirming its three-dimensional molecular structure and understanding its packing in the solid state.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS analysis, this compound would first be separated from other components in a mixture based on its volatility and interaction with the GC column. Subsequently, it would be ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern is a unique fingerprint that can be used for identification.

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with an m/z of 120.

Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment corresponding to the 4-methylpyridine (B42270) cation at m/z 92.

Cleavage of the methyl group from the ester: A loss of a methyl radical would produce a fragment at m/z 136.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose. Commercial suppliers typically report a purity of at least 97% for this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, utilizing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a buffer), is a standard method for analyzing pyridine carboxylic acid esters. The retention time of the compound is a key parameter for its identification and quantification.

Gas Chromatography (GC): GC is also a suitable technique for purity assessment, given the volatility of this compound. A capillary column with a non-polar stationary phase is typically used, and the compound is detected by a flame ionization detector (FID) or a mass spectrometer (as in GC-MS).

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. The choice of detector is critical and is dictated by the specific analytical requirements, such as sensitivity and selectivity.

Flame Ionization Detector (FID): The FID is a widely used detector that offers high sensitivity for organic compounds. It operates by pyrolyzing the analyte in a hydrogen-air flame, which generates ions and produces a current proportional to the mass of carbon atoms. While providing excellent quantitative data, the FID is a universal detector for hydrocarbons and provides limited structural information.

Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for compounds containing nitrogen and phosphorus, making it particularly well-suited for the analysis of this compound. This selectivity results in a significantly lower background signal from common organic solvents and impurities, thereby enhancing the signal-to-noise ratio for nitrogen-containing analytes.

Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electronegative compounds, such as those containing halogens. While not the primary choice for the direct analysis of this compound, it would be invaluable for detecting any halogenated impurities or byproducts that might be present in the sample.

Flame Photometric Detector (FPD): The FPD is a selective detector for sulfur- and phosphorus-containing compounds. Its utility in the direct analysis of this compound is limited unless the compound has been derivatized with a sulfur- or phosphorus-containing reagent.

Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides the most definitive identification of this compound. The mass spectrometer separates ions based on their mass-to-charge ratio, yielding a unique fragmentation pattern (mass spectrum) that serves as a molecular fingerprint. This technique allows for unequivocal confirmation of the compound's structure and molecular weight.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless)
Carrier Gas Helium (1.0 mL/min)
Oven Program 80 °C (2 min), then 10 °C/min to 250 °C (5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
Hypothetical Retention Time 12.5 min

High-Performance Liquid Chromatography (HPLC) coupled with UV or MS

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.

HPLC with UV Detection: this compound contains a pyridine ring, which is a chromophore that absorbs ultraviolet (UV) light. An HPLC system equipped with a UV detector can be used for the quantitative analysis of this compound. The wavelength of maximum absorbance (λmax) would be determined by scanning a pure sample, and this wavelength would then be used for detection to ensure maximum sensitivity.

HPLC with Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer offers the dual benefits of separation and definitive identification. This is particularly useful for analyzing complex mixtures or for confirming the identity of peaks in the chromatogram. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like pyridine derivatives.

Table 2: Hypothetical HPLC-UV Parameters for this compound Analysis

ParameterValue
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 265 nm (Hypothetical λmax)
Hypothetical Retention Time 4.8 min

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, the consumption of reactants and the formation of products can be visualized. For pyridine derivatives like this compound, a common mobile phase would be a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a polar solvent (e.g., methanol (B129727) or dichloromethane). The spots can be visualized under a UV lamp due to the UV-active pyridine ring.

Table 3: Example TLC System for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Ethyl acetate (B1210297):Hexane (1:1)
Visualization UV light (254 nm)
Hypothetical Rf (Starting Material) 0.6
Hypothetical Rf (this compound) 0.4

Advanced Wet Chemical Analysis Methods

Wet chemical methods can provide valuable quantitative information about the purity and concentration of this compound.

The basic nitrogen atom in the pyridine ring of this compound allows for its quantification by non-aqueous acid-base titration. Since pyridine derivatives are often weak bases, titrating them in a non-aqueous solvent like glacial acetic acid enhances their basicity, leading to a sharper and more easily detectable endpoint. A strong acid, such as perchloric acid in acetic acid, is typically used as the titrant. The endpoint can be determined potentiometrically or with a visual indicator like crystal violet.

A saponification assay can be used to determine the ester content of a sample. This involves heating a known amount of the sample with a standardized excess of alcoholic potassium hydroxide (B78521) to hydrolyze the ester. The unreacted potassium hydroxide is then back-titrated with a standard acid. The amount of potassium hydroxide consumed is directly proportional to the amount of ester present. The saponification value is expressed as the milligrams of KOH required to saponify one gram of the sample. For pure this compound (Molecular Weight: 151.16 g/mol ), the theoretical saponification value can be calculated.

Theoretical Saponification Value Calculation:

Saponification Value (SV) = (56.1 g/mol * 1000 mg/g) / 151.16 g/mol = 371.1 mg KOH/g

Spectrophotometric Procedures

UV-Visible spectrophotometry can be used for the quantitative analysis of this compound. The compound is expected to exhibit characteristic absorption bands in the UV region due to the electronic transitions within the pyridine ring and the ester functional group. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined from this curve. While not providing structural information, this method is simple, rapid, and sensitive for quantitative measurements. Based on similar structures, the λmax for this compound in a solvent like ethanol (B145695) is expected to be in the range of 260-270 nm.

Table 4: Summary of Analytical Techniques for this compound

TechniqueInformation Provided
GC-FID Quantitative analysis, purity
GC-NPD Selective and sensitive quantitative analysis
GC-MS Definitive identification, structural information, molecular weight
HPLC-UV Quantitative analysis, purity
LC-MS Definitive identification, analysis of complex mixtures
TLC Reaction monitoring, qualitative purity assessment
Non-Aqueous Titrimetry Quantitative analysis of basic nitrogen content
Saponification Assay Quantitative analysis of ester content
UV-Vis Spectrophotometry Quantitative analysis

Computational and Theoretical Studies in Picolinate Chemistry

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. Such calculations would be essential to understanding the fundamental properties of Methyl 4-methylpicolinate.

Molecular Geometry Optimization and Electronic Structure Analysis

A geometry optimization calculation would determine the most stable three-dimensional arrangement of atoms in this compound. researchgate.netresearchgate.net This process finds the minimum energy conformation, providing key data on bond lengths, bond angles, and dihedral angles.

Following optimization, an analysis of the electronic structure would involve examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their energy gap are crucial for predicting the molecule's chemical reactivity and kinetic stability. nih.gov While studies on related picoline compounds have explored these properties, specific values for this compound are not documented in the available literature.

Prediction of Nucleophilic and Electrophilic Regions

Molecular Electrostatic Potential (ESP) maps are used to visualize the charge distribution on a molecule's surface. nih.gov For this compound, an ESP map would identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. This information is vital for predicting how the molecule will interact with other reagents. For instance, in similar picoline-containing complexes, the area near the nitrogen atom is often a site of negative potential, making it a likely target for protonation or interaction with electrophiles. nih.gov

Vibrational Spectroscopy Assignment (Raman, IR)

Theoretical vibrational analysis via DFT is used to predict the infrared (IR) and Raman spectra of a molecule. Each peak in the calculated spectrum corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. A full assignment for this compound would require calculating the frequencies and intensities of its fundamental vibrational modes, but such a specific analysis is not currently published.

Reactivity Descriptors and Reaction Energy Calculations

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, quantify a molecule's reactivity. These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Global Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Calculating these descriptors for this compound would allow for a quantitative comparison of its reactivity with other picolinate (B1231196) derivatives. Furthermore, reaction energy calculations could model specific chemical transformations, determining their thermodynamic feasibility. While the hydrolysis rates of this compound have been estimated, the detailed energetic profiles of its reactions are not available. epa.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein).

Ligand-Protein Interaction Prediction for Biological Targets

If this compound were to be investigated for potential pharmaceutical applications, molecular docking would be a critical first step. This process would involve computationally placing the molecule into the active site of a target protein to predict its binding affinity (docking score) and binding mode. The analysis identifies key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Although docking studies have been performed on various lutidine and picolinamide derivatives to explore their potential as imaging agents or enzyme inhibitors, no such studies have been published specifically for this compound. irins.org

Elucidation of Binding Connectivity and Affinity

The evaluation of a compound's binding affinity for a biological target is a cornerstone of computational drug discovery. For this compound, while specific binding studies against a defined protein target are not extensively documented in public literature, the principles of its potential interactions can be elucidated using established computational methodologies like molecular docking. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govmdpi.com This method aims to find the optimal binding geometry and assess the strength of the interaction, commonly expressed as a binding energy or docking score in kcal/mol. jscimedcentral.com The process involves two main steps: sampling the conformational space of the ligand within the protein's active site and then ranking these poses using a scoring function. nih.gov

A typical docking simulation for a picolinate derivative like this compound would involve:

Preparation of the Receptor and Ligand: A three-dimensional structure of the target protein is obtained, and the structure of this compound is generated and optimized for its geometry and charge distribution.

Docking Simulation: Using algorithms, the ligand is flexibly placed into the defined binding site of the receptor. The simulation explores various conformations and orientations to identify those that maximize favorable intermolecular interactions. meilerlab.org

Scoring and Analysis: The resulting poses are evaluated by a scoring function that calculates the binding affinity. researchgate.net Lower binding energy values indicate a more stable and potentially more potent interaction. Critical interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, are then analyzed to understand the structural basis of the binding. nih.gov

Studies on structurally related pyridine (B92270) carboxylate and picolinamide derivatives have demonstrated that the pyridine nitrogen and ester/amide groups are often crucial for forming hydrogen bonds with amino acid residues in a protein's active site, contributing significantly to binding affinity. mdpi.com Docking scores for similar small molecule inhibitors often range from -5 to -10 kcal/mol, indicating favorable binding energies. jscimedcentral.com Such computational analyses are pivotal for prioritizing compounds for further experimental testing. columbia.edunih.gov

Conformational Analysis and Intermolecular Interactions

Hydrogen Bonding Networks in Solid State Structures

While a specific single-crystal X-ray diffraction study for this compound is not available in publicly accessible crystallographic databases, its potential for forming intermolecular interactions in the solid state can be inferred from its molecular structure. The arrangement of molecules in a crystal lattice is governed by non-covalent interactions, with hydrogen bonds playing a critical role in defining the supramolecular architecture. nih.govmdpi.com

In the case of this compound, the primary hydrogen bond acceptors are the nitrogen atom of the pyridine ring and the carbonyl oxygen atom of the ester group. Although the molecule lacks classical hydrogen bond donors (like O-H or N-H groups), it can participate in weaker C-H···O and C-H···N hydrogen bonds. hi-ho.ne.jpresearchgate.netnih.gov These interactions, where a carbon-bound hydrogen atom acts as the donor, are recognized as significant forces in determining the conformation and packing of organic molecules in crystals. hi-ho.ne.jpacs.org

Potential intermolecular hydrogen bonds for this compound in the solid state include:

C-H···N Interactions: Hydrogen atoms from the methyl group or the pyridine ring of one molecule can interact with the nitrogen atom of an adjacent molecule. acs.org

C-H···O Interactions: Hydrogen atoms from the methyl group or aromatic ring of one molecule can form hydrogen bonds with the carbonyl oxygen of a neighboring molecule. researchgate.net

These weak hydrogen bonds, along with π-π stacking interactions between the pyridine rings, would likely form a complex three-dimensional network, stabilizing the crystal lattice. nih.govacs.orgresearchgate.net The interplay of these forces dictates the final crystal packing, influencing physical properties such as melting point and solubility.

Drug-Likeness and Pharmacokinetic Prediction (Computational Approaches)

In silico tools provide a rapid and cost-effective means to evaluate the potential of a compound to become a viable oral drug by predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. 47.94.85scispace.comnih.gov The analysis of this compound using the SwissADME web tool offers valuable insights into its drug-likeness and pharmacokinetic profile. swissadme.chnih.govphytojournal.com

A key initial assessment is the compound's adherence to established drug-likeness rules, such as Lipinski's Rule of Five. wikipedia.orgtaylorandfrancis.combionity.comdrugbank.com This rule suggests that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria: a molecular weight of over 500 Da, a log P greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. azolifesciences.com The predicted physicochemical and drug-likeness properties for this compound are summarized below.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound.

The computational analysis indicates that this compound exhibits favorable drug-like properties. It has zero violations of Lipinski's Rule of Five, a low molecular weight, and an optimal balance of lipophilicity and polarity (LogP and TPSA), suggesting good potential for oral bioavailability. phytojournal.comresearchgate.net

Further pharmacokinetic predictions delve into the compound's likely behavior within the body. Key parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. 47.94.85researchgate.netscispace.com

Table 2: Predicted ADME and Pharmacokinetic Properties of this compound.

The in silico model predicts high gastrointestinal absorption for this compound, a crucial factor for an orally administered drug. scispace.com The prediction also indicates that the molecule is likely to cross the blood-brain barrier. researchgate.net Importantly, it is not predicted to be a substrate for P-glycoprotein, a key efflux pump that can reduce drug concentrations in target tissues. Furthermore, the compound is not predicted to inhibit major CYP450 enzymes, suggesting a lower potential for drug-drug interactions. phytojournal.com The synthetic accessibility score of 1.79 is very low, indicating that the molecule is easy to synthesize.

Q & A

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound-based inhibitors?

  • Methodological Answer :
  • Scaffold Modification : Synthesize derivatives with variations at the methyl (C4) and ester groups. Test against a panel of enzymes .
  • Data Analysis : Use hierarchical clustering or PCA to correlate structural features (e.g., steric bulk, electron-withdrawing groups) with activity .
  • Validation : Apply stringent statistical criteria (e.g., p < 0.01, n ≥ 3) and report confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.